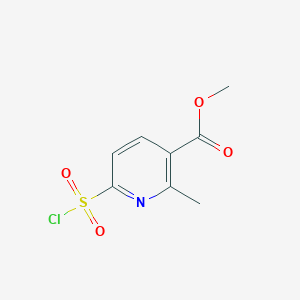

Methyl 6-(chlorosulfonyl)-2-methylnicotinate

Description

Properties

IUPAC Name |

methyl 6-chlorosulfonyl-2-methylpyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO4S/c1-5-6(8(11)14-2)3-4-7(10-5)15(9,12)13/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPJJKSDPPGMEQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=N1)S(=O)(=O)Cl)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1557604-52-0 | |

| Record name | methyl 6-(chlorosulfonyl)-2-methylpyridine-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-(chlorosulfonyl)-2-methylnicotinate typically involves the chlorosulfonation of methyl 2-methylnicotinate. The reaction is carried out using chlorosulfonic acid as the chlorosulfonating agent. The process involves the following steps:

Chlorosulfonation: Methyl 2-methylnicotinate is treated with chlorosulfonic acid at a controlled temperature to introduce the chlorosulfonyl group at the 6-position.

Purification: The reaction mixture is then purified to isolate the desired product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorosulfonation reactors with precise control over reaction conditions such as temperature, concentration, and reaction time to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(chlorosulfonyl)-2-methylnicotinate undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorosulfonyl group can be replaced by nucleophiles such as amines, alcohols, and thiols to form corresponding sulfonamide, sulfonate ester, and sulfonothioate derivatives.

Reduction: The compound can be reduced to form the corresponding sulfonic acid or sulfonamide derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are used under mild to moderate conditions, often in the presence of a base like triethylamine.

Reduction: Reducing agents such as tin(II) chloride (SnCl2) in the presence of hydrochloric acid (HCl) are commonly used.

Major Products Formed

Sulfonamide Derivatives: Formed by reaction with amines.

Sulfonate Ester Derivatives: Formed by reaction with alcohols.

Sulfonothioate Derivatives: Formed by reaction with thiols.

Scientific Research Applications

Methyl 6-(chlorosulfonyl)-2-methylnicotinate has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.

Medicinal Chemistry: The compound is used in the development of potential drug candidates due to its ability to undergo diverse chemical transformations.

Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active nicotinic acid derivatives.

Industrial Applications: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 6-(chlorosulfonyl)-2-methylnicotinate involves its interaction with specific molecular targets, such as enzymes and receptors. The chlorosulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins and other biomolecules, leading to inhibition or modification of their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Reactivity and Electronic Effects

Chlorosulfonyl Group (Target Compound) :

- The -SO₂Cl group is strongly electron-withdrawing, activating the aromatic ring for nucleophilic substitution at positions ortho and para to the sulfonyl group .

- High reactivity toward amines or alcohols to form sulfonamides or sulfonic esters, respectively.

Cyano Group (Ethyl 6-chloro-5-cyano-2-methylnicotinate ): The -CN group is moderately electron-withdrawing, directing electrophilic substitution to position 3. Participates in nitrile-specific reactions (e.g., hydrolysis to carboxylic acids or reduction to amines).

Amino Group (Methyl 6-amino-2-methylnicotinate ): The -NH₂ group is electron-donating, deactivating the ring toward electrophilic substitution. Enables diazotization or amide bond formation.

Fluoro Group (Methyl 6-fluoro-2-methylnicotinate ) :

- Fluorine’s electronegativity deactivates the ring but stabilizes adjacent positive charges via inductive effects.

- The C-F bond’s strength enhances metabolic stability compared to -Cl or -SO₂Cl.

Methoxy Group (Ethyl 2-chloro-6-methoxynicotinate ) :

- The -OCH₃ group donates electrons via resonance, counteracting the electron-withdrawing effect of the chloro group.

- Enhances solubility in polar aprotic solvents.

Limited reactivity compared to sulfonyl chloride but useful in heterocyclic chemistry.

Physicochemical Properties

- Solubility: The chlorosulfonyl group in the target compound increases polarity, enhancing solubility in polar solvents (e.g., DMSO, acetone) but reducing lipophilicity compared to ethyl or furan derivatives . Methyl 6-amino-2-methylnicotinate exhibits higher water solubility due to the amino group’s basicity.

- Collision Cross-Section (CCS): Methyl 6-amino-2-methylnicotinate has predicted CCS values of 133.8–145.7 Ų (depending on adducts), indicating a compact structure. The target compound likely has a larger CCS due to the bulky sulfonyl group.

Biological Activity

Methyl 6-(chlorosulfonyl)-2-methylnicotinate is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential applications in drug development. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is derived from methyl 2-methylnicotinate through chlorosulfonation, introducing a chlorosulfonyl group at the 6-position. The molecular formula is C_8H_8ClNO_2, and it has a molecular weight of 185.61 g/mol. Its structure is characterized by the presence of a pyridine ring, which contributes to its biological properties.

The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The chlorosulfonyl group acts as an electrophile, allowing the compound to react with nucleophilic sites on biomolecules, which can lead to:

- Enzyme Inhibition : The compound may inhibit specific enzymes by modifying their active sites.

- Receptor Binding : It can interact with receptors similar to nicotinic acid derivatives, potentially modulating neurotransmitter release and other physiological processes.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antioxidant Activity : The compound has shown potential in scavenging free radicals, which may contribute to its protective effects against oxidative stress.

- Antibacterial Properties : Studies have demonstrated its effectiveness against various bacterial strains, indicating potential as an antibacterial agent.

- Antitumor Activity : Preliminary research suggests that this compound may inhibit tumor cell proliferation in vitro.

In Vitro Studies

A study published in a peer-reviewed journal evaluated the antioxidant and antibacterial properties of this compound using various assays:

| Activity | Method Used | Results |

|---|---|---|

| Antioxidant | DPPH Scavenging Assay | Significant scavenging activity |

| Antibacterial | Agar Diffusion Method | Effective against Gram-positive bacteria |

| Antitumor | Cell Proliferation Assay | Inhibition of cancer cell growth |

These findings highlight the compound's potential as a therapeutic agent in various fields.

Case Studies

- Case Study on Antibacterial Activity : A recent investigation focused on the antibacterial efficacy of this compound against Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, suggesting strong antibacterial properties suitable for further development into pharmaceuticals.

- Case Study on Antioxidant Effects : Another study assessed its antioxidant capacity using the ABTS assay. The compound demonstrated an IC50 value of 25 µg/mL, indicating potent antioxidant activity that could be beneficial in preventing oxidative damage in biological systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.